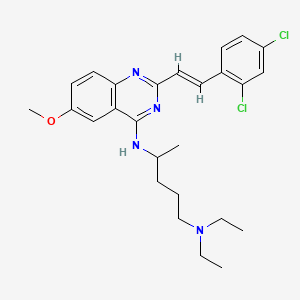![molecular formula C19H21NO3S B15001118 4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15001118.png)
4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that combines a benzothiophene ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiophene ring: This can be achieved through the cyclization of a suitable thiophene precursor.
Introduction of the pyridine ring: This step involves the formation of the pyridine ring through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bonds in the benzothiophene ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated benzothiophene rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.
Medicine
In medicine, 4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is investigated for its potential therapeutic applications. It may be used in the development of new medications for treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxyphenylacetic acid: This compound shares the hydroxy and methoxy groups on the phenyl ring but lacks the benzothiophene and pyridine rings.
7-methyl-3,4,5,6,7,8-hexahydrobenzothiophene: This compound shares the benzothiophene ring but lacks the hydroxy and methoxy groups on the phenyl ring and the pyridine ring.
Uniqueness
4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its combination of a benzothiophene ring with a pyridine ring and the presence of hydroxy and methoxy groups on the phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C19H21NO3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C19H21NO3S/c1-10-3-5-12-16(7-10)24-19-18(12)13(9-17(22)20-19)11-4-6-14(21)15(8-11)23-2/h4,6,8,10,13,21H,3,5,7,9H2,1-2H3,(H,20,22) |
InChI Key |
AAUDZRQKQXRTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B15001052.png)
![ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B15001057.png)
![N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15001065.png)
![13-(4-hydroxy-3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B15001066.png)

![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2(1H)-one](/img/structure/B15001080.png)
![6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B15001086.png)
![3-[(4-Phenyl-2H-pyrazol-3-yl)carbamoyl]prop-2-enoic acid](/img/structure/B15001098.png)
![Methyl 4-{[4-fluoro-2-(phenylacetyl)phenyl]amino}-4-oxobutanoate](/img/structure/B15001104.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B15001105.png)
![7-(1,3-Benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B15001133.png)
![4-(3-hydroxy-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001147.png)
